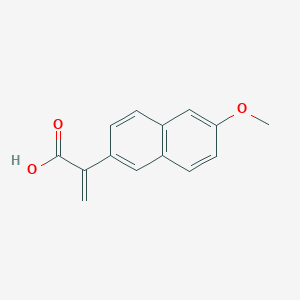

2-(6-甲氧基萘-2-基)丙-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid and its derivatives involves several chemical reactions that highlight the compound's versatility in organic synthesis. A notable method for synthesizing a precursor to this compound involves Pd-catalyzed ethynylation, regioselective addition of HX to the triple bond, Pd-catalyzed carbonylation of the resulting vinyl halide, followed by alkaline hydrolysis (Hiyama et al., 1990). Another synthesis approach uses 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one in PEG 400, fully characterized by IR, 1H NMR, mass spectra, and elemental analysis (Mamatha et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, a structural investigation of a similar compound using these methods revealed a centrosymmetric space group, with the structure stabilized by various intermolecular interactions, highlighting the importance of methoxy substitution (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid derivatives are pivotal in synthesizing various pharmacologically active compounds. A study demonstrated the conversion of this compound into potent non-ulcerogenic anti-inflammatory and analgesic agents, showcasing its reactivity and potential in medicinal chemistry (Berk et al., 2009).

Physical Properties Analysis

The solubility of (+)-(S)-2-(6-Methoxynaphthalen-2-yl) propanoic acid in solvents like acetone, methanol, ethanol, and others has been measured, providing valuable data for its application in various solvents and conditions (Yan et al., 2009).

Chemical Properties Analysis

The compound's chemical properties, including its reactions to form new derivatives and complexes, underscore its utility in chemical synthesis and material science. Metal complexes of 2-(6-methoxynaphthalen-2-yl) propanoate have been prepared, offering insights into its coordination chemistry and potential applications (Yousif et al., 2013).

科学研究应用

抗菌和抗真菌应用

2-(6-甲氧基萘-2-基)丙-2-烯酸,也被认为是其衍生物和合成过程,已显示出在抗菌和抗真菌领域有着很好的应用前景。一项研究合成了这种化合物的衍生物,展示出显著的体外抗菌活性,对革兰氏阳性和阴性细菌都有作用(Mamatha et al., 2011)。同样,其他衍生物已经被测试其抗菌和抗真菌活性,其中某些化合物与氨苄青霉素和氟康唑等标准药物的抗微生物活性相匹配(Helal et al., 2013)。

光谱和量子力学研究

已进行了全面的研究,以了解2-(6-甲氧基萘-2-基)丙-2-烯酸的电子、振动和结构性质。这些包括光谱研究(FT-IR和FT-Raman)、量子化学计算以及在各种条件下分析该化合物行为。前线分子轨道分析、反应性参数、分子静电势等量子力学方面已被分析,以深入了解该化合物的性质(Sakthivel et al., 2018)。

合成和表征

该化合物已成为各种合成和表征研究的焦点。例如,已经探索了使用绿色和可重复使用的催化剂进行该化合物及其对映体的一锅法合成方法(Gharib et al., 2009)。已测量了该化合物在各种溶剂中的溶解度,并与半经验方程相关联,为其溶解行为提供了见解(Yan et al., 2009)。

抗癌和抗炎潜力

人们对2-(6-甲氧基萘-2-基)丙-2-烯酸及其衍生物的潜在抗癌和抗炎应用越来越感兴趣。该化合物已成为关注其抗炎和镇痛活性的研究的一部分。一些衍生物在这些领域表现出有前途的活性,而不会引起显著的副作用,表明它们作为主导药物的潜力(Berk et al., 2009)。此外,纳普罗辛衍生物通过抑制COX-2酶,表明由于该酶参与各种癌症类型,其在癌症预防或治疗中的用途(Han & Küçükgüzel, 2020)。

安全和危害

属性

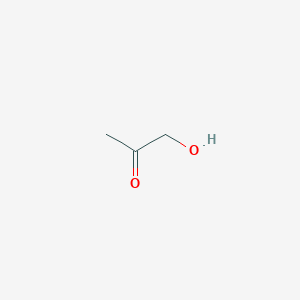

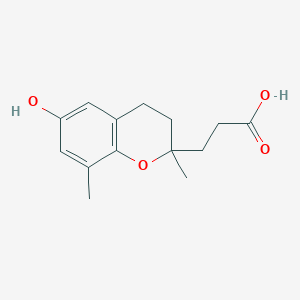

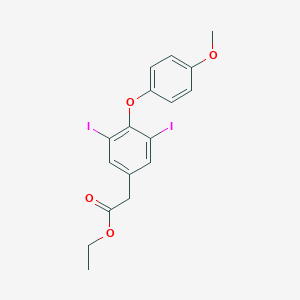

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-8H,1H2,2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWURUPGNUFKMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)